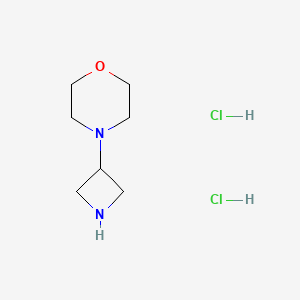

4-(Azetidin-3-yl)morpholine dihydrochloride

Description

The exact mass of the compound 4-(Azetidin-3-yl)morpholine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Azetidin-3-yl)morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azetidin-3-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHNJILQSHJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622153 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-50-0 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(azetidin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azetidin-3-yl)morpholine Dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Azetidinyl-Morpholine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocyclic scaffolds, the azetidinyl-morpholine framework has emerged as a particularly valuable asset. 4-(Azetidin-3-yl)morpholine dihydrochloride, a key building block, offers a unique combination of a strained four-membered azetidine ring and a conformationally flexible morpholine moiety. This duality provides a powerful tool for medicinal chemists to modulate properties such as solubility, metabolic stability, and target engagement.

The high sp³ character and conformational rigidity of the azetidine ring can enhance binding to protein targets and improve metabolic stability, while the morpholine group is a well-established motif for improving aqueous solubility and other pharmacokinetic parameters. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of 4-(azetidin-3-yl)morpholine dihydrochloride, with a particular focus on its utility in the development of kinase inhibitors for therapeutic intervention.

Core Chemical and Physical Properties

4-(Azetidin-3-yl)morpholine dihydrochloride is typically a white to off-white crystalline solid that is soluble in water. The presence of two hydrochloride salts significantly influences its physical properties compared to the free base. A summary of its key chemical identifiers and properties is provided in Table 1.

| Property | Value | Source(s) |

| Chemical Name | 4-(Azetidin-3-yl)morpholine dihydrochloride | |

| Synonyms | 4-(3-Azetidinyl)morpholine dihydrochloride, Morpholine, 4-(3-azetidinyl)-, dihydrochloride | |

| CAS Number | 178312-50-0 | |

| Molecular Formula | C₇H₁₆Cl₂N₂O | |

| Molecular Weight | 215.12 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water and some organic solvents. | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. |

Note on Related Salts: The hydrochloride salt (CAS Number: 223381-71-3) is also commercially available and has a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It has a reported melting point of 198-202 °C.

Synthesis and Reactivity

The synthesis of 4-(azetidin-3-yl)morpholine typically involves the nucleophilic addition of morpholine to a suitable 3-substituted azetidine precursor. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General synthesis workflow for 4-(Azetidin-3-yl)morpholine dihydrochloride.

A common synthetic route involves the reductive amination of an N-protected 3-azetidinone with morpholine, followed by deprotection of the nitrogen protecting group and subsequent salt formation with hydrochloric acid. The choice of protecting group (e.g., Boc, Cbz) and deprotection conditions are critical for a successful synthesis.

The reactivity of 4-(azetidin-3-yl)morpholine is dominated by the nucleophilicity of the secondary amine within the azetidine ring. This allows for a wide range of functionalization reactions, most notably N-alkylation and N-arylation, to introduce the scaffold into more complex molecules.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The azetidinyl-morpholine motif is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.

PI3K/Akt Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by an azetidinyl-morpholine-based inhibitor.

Derivatives of 4-(azetidin-3-yl)morpholine have been investigated as potent inhibitors of PI3K isoforms. The morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the pharmacokinetic profile, while the azetidine ring can be functionalized to achieve potent and selective interactions with the kinase.

Representative Experimental Protocol: N-Alkylation

The following is a representative protocol for the N-alkylation of a secondary amine, which can be adapted for 4-(azetidin-3-yl)morpholine. This procedure is based on established methods for the N-alkylation of morpholine derivatives.

Objective: To synthesize an N-alkylated derivative of 4-(azetidin-3-yl)morpholine.

Materials:

-

4-(Azetidin-3-yl)morpholine dihydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dry round-bottom flask, add 4-(azetidin-3-yl)morpholine dihydrochloride (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (3.0 eq) to neutralize the hydrochloride salts and act as a base.

-

To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

-

Upon completion of the reaction (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

4-(Azetidin-3-yl)morpholine dihydrochloride and its hydrochloride salt are classified as irritants. The following hazard and precautionary statements are associated with the hydrochloride salt and should be considered when handling the dihydrochloride as well:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Azetidin-3-yl)morpholine dihydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural features provide a powerful platform for the development of novel therapeutics with improved pharmacological profiles. The strategic incorporation of this scaffold, particularly in the field of kinase inhibitors, has demonstrated significant potential for addressing unmet medical needs. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug development.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13401973, 4-(Azetidin-3-yl)morpholine. Retrieved January 11, 2026, from [Link].

-

ChemBK. (n.d.). Morpholine, 4-(3-azetidinyl)-, dihydrochloride. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(azetidin-3-yl)morpholine dihydrochloride (C7H14N2O). Retrieved January 11, 2026, from [Link]

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidin-3-yl)morpholine Dihydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Azetidin-3-yl)morpholine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The unique structural combination of a strained azetidine ring and a morpholine moiety imparts specific physicochemical properties that are of significant interest to researchers in the development of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also the underlying chemical principles and characterization data necessary for its successful preparation and validation.

Introduction: The Significance of the Azetidine-Morpholine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain influences molecular conformation and can lead to unique interactions with biological targets. When coupled with the morpholine ring, a common pharmacophore known to improve aqueous solubility and metabolic stability, the resulting 4-(Azetidin-3-yl)morpholine scaffold presents a versatile platform for the design of novel bioactive molecules. Azetidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including antibacterial and antidepressant agents.

Synthesis of 4-(Azetidin-3-yl)morpholine Dihydrochloride

The synthesis of 4-(Azetidin-3-yl)morpholine dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The chosen synthetic strategy involves the initial formation of the carbon-nitrogen bond between the azetidine and morpholine rings, followed by the removal of a protecting group and subsequent conversion to the stable dihydrochloride salt.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process:

Caption: Overall synthetic workflow for 4-(Azetidin-3-yl)morpholine dihydrochloride.

Step 1: Reductive Amination of 1-Boc-3-azetidinone with Morpholine

The initial and crucial step is the formation of the C-N bond between the azetidine and morpholine moieties. This is achieved through a reductive amination reaction. The choice of a protected azetidine precursor, 1-Boc-3-azetidinone, is critical to prevent unwanted side reactions at the azetidine nitrogen. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

The carbonyl group of 1-Boc-3-azetidinone reacts with the secondary amine of morpholine to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly well-suited for reductive aminations as it is less reactive towards carbonyl groups than other borohydrides, thus minimizing the reduction of the starting ketone.

Caption: Mechanism of the reductive amination step.

Experimental Protocol:

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-4-(azetidin-3-yl)morpholine.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of N-Boc-4-(azetidin-3-yl)morpholine

With the core structure assembled, the next step is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is a common and effective reagent for this transformation. The reaction proceeds via acid-catalyzed cleavage of the carbamate, releasing the free amine, carbon dioxide, and tert-butanol.

Experimental Protocol:

-

Dissolve the purified N-Boc-4-(azetidin-3-yl)morpholine (1.0 eq) in a minimal amount of an anhydrous solvent such as 1,4-dioxane.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the product will likely precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure to yield the crude salt of the free base.

Step 3: Formation of the Dihydrochloride Salt

To ensure stability, facilitate handling, and improve solubility in aqueous media for biological assays, the free base of 4-(Azetidin-3-yl)morpholine is converted to its dihydrochloride salt. This is because both the azetidine and morpholine nitrogens can be protonated.

Experimental Protocol:

-

If the product from the deprotection step is not already the desired dihydrochloride, dissolve the crude free base in a suitable solvent like diethyl ether or a mixture of methanol and diethyl ether.

-

Slowly add a solution of anhydrous HCl in diethyl ether or bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(Azetidin-3-yl)morpholine dihydrochloride as a stable, crystalline solid.

Characterization of 4-(Azetidin-3-yl)morpholine Dihydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆Cl₂N₂O | [1] |

| Molecular Weight | 215.12 g/mol | Calculated |

| Appearance | White to off-white solid | Typical observation |

| Melting Point | 198 - 202 °C | [2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-(Azetidin-3-yl)morpholine dihydrochloride, the spectrum will show characteristic signals for the protons on the azetidine and morpholine rings. The chemical shifts and coupling patterns will be influenced by the protonation of the nitrogen atoms.

-

Expected Chemical Shifts (δ, ppm):

-

Morpholine protons: Signals for the -CH₂-O- and -CH₂-N- protons are expected. The protons adjacent to the oxygen will appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen.

-

Azetidine protons: The protons on the four-membered ring will exhibit complex splitting patterns due to their constrained environment. The methine proton at the 3-position will be coupled to the adjacent methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

-

Expected Chemical Shift Ranges (δ, ppm):

-

Morpholine carbons: The carbons adjacent to the oxygen will resonate in the range of approximately 60-70 ppm, while those adjacent to the nitrogen will be in the 40-50 ppm range.

-

Azetidine carbons: The carbons of the strained azetidine ring will have characteristic chemical shifts, typically in the range of 40-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 4-(Azetidin-3-yl)morpholine, the free base has a monoisotopic mass of approximately 142.11 Da.[3] In the mass spectrum, one would expect to see the protonated molecular ion [M+H]⁺ at m/z 143.12.[3]

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H stretch: Broad absorptions in the region of 2400-3000 cm⁻¹ are characteristic of ammonium salts.

-

C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the methylene groups.

-

C-O stretch: A strong absorption around 1115 cm⁻¹ is characteristic of the C-O-C ether linkage in the morpholine ring.

-

N-H bend: Bending vibrations for the ammonium groups can be observed in the fingerprint region.

-

Conclusion

The synthesis and characterization of 4-(Azetidin-3-yl)morpholine dihydrochloride presented in this guide provide a robust and reliable pathway for obtaining this valuable chemical entity. The detailed protocols and characterization data serve as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The unique combination of the strained azetidine ring and the solubilizing morpholine moiety makes this scaffold a promising starting point for the development of new drugs with improved pharmacological profiles. Adherence to the described procedures and careful analytical validation will ensure the successful and reproducible synthesis of this important building block.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.

-

ChemBK. (2024, April 9). Morpholine, 4-(3-azetidinyl)-, dihydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(azetidin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? r/chemistry. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]

-

Kirichok, A. A., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-(Azetidin-3-Yl)Morpholine Hydrochloride Manufacturer & Supplier in China. Retrieved from [Link]

Sources

- 1. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

An In-depth Technical Guide on 4-(Azetidin-3-yl)morpholine dihydrochloride: From Synthetic Intermediate to Targeted Cancer Therapy

Executive Summary

This technical guide addresses the function and significance of 4-(Azetidin-3-yl)morpholine dihydrochloride. It is crucial to establish at the outset that this compound is not an active pharmaceutical ingredient (API) with a direct pharmacological mechanism of action. Instead, its primary role in the biomedical field is as a specialized chemical building block—a key intermediate in the synthesis of highly targeted therapeutic agents. The most prominent of these is Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Therefore, this guide will elucidate the "mechanism of action" of 4-(Azetidin-3-yl)morpholine dihydrochloride within the context of its essential contribution to the structure and function of the final API, Gefitinib. We will explore its synthetic utility, the rationale for its inclusion in the final drug structure, and the detailed mechanism by which Gefitinib inhibits the EGFR signaling pathway, a critical cascade in certain cancers. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, context-rich understanding of this important chemical entity.

Introduction to 4-(Azetidin-3-yl)morpholine Dihydrochloride

4-(Azetidin-3-yl)morpholine dihydrochloride is a heterocyclic organic compound.[1][2][3][4] Its structure features a four-membered azetidine ring linked to a six-membered morpholine ring.[1] Supplied as a dihydrochloride salt, this form enhances its stability and solubility in polar solvents, which is advantageous for its use in synthetic chemistry.

The compound's value lies in the unique combination of these two rings. The morpholine moiety is a common feature in many successful drugs, often used to improve physicochemical properties like solubility and to form key interactions with biological targets.[5][6][7][8][9] The strained azetidine ring provides a rigid, three-dimensional scaffold that can precisely orient other parts of a molecule.[1] It is this combination that makes it a valuable synthon in the construction of complex molecules like Gefitinib.

Role in the Synthesis of Gefitinib

Gefitinib is an anilinoquinazoline-based drug used primarily for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[10][11][12][13] The synthesis of Gefitinib involves several key steps, one of which is the incorporation of a side chain that enhances the drug's solubility and binding affinity. This is the critical role of 4-(Azetidin-3-yl)morpholine.

While various synthetic routes to Gefitinib exist, a common strategy involves the O-alkylation of a quinazoline intermediate.[14][15][16][17] In this step, the 4-(Azetidin-3-yl)morpholine moiety is attached to the quinazoline core, forming the final drug molecule. The morpholine group, in particular, becomes part of a flexible side chain that improves the overall pharmacokinetic profile of Gefitinib.

Mechanism of Action of Gefitinib: The Ultimate Function

The "action" of the 4-(Azetidin-3-yl)morpholine moiety is fully realized in the biological activity of Gefitinib. Gefitinib functions as a highly selective and potent inhibitor of the EGFR tyrosine kinase.[10][11][12][13][18]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[11][13][18][19] In normal cells, the binding of ligands like Epidermal Growth Factor (EGF) to the extracellular domain of EGFR causes the receptor to dimerize.[11][13] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues.[11][20]

These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][21][22][23] These pathways ultimately transmit signals to the nucleus, promoting gene expression related to cell proliferation and survival. In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[10][11][20]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib's Inhibitory Action

Gefitinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor.[10][24] It selectively binds to the ATP-binding pocket within the EGFR tyrosine kinase domain.[11][12][25] This binding is reversible and prevents ATP from accessing the site, thereby blocking the autophosphorylation of the receptor.[10][11]

By inhibiting this crucial first step, Gefitinib effectively shuts down all downstream signaling pathways that are dependent on EGFR activation.[11][21] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[10][12] Gefitinib is particularly effective against tumors harboring activating mutations in EGFR, as these cancer cells are highly dependent on the EGFR pathway for their survival—a concept known as "oncogene addiction".[11][24]

Quantitative Data: Gefitinib Activity

The efficacy of kinase inhibitors like Gefitinib is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The IC50 values highlight Gefitinib's potency and selectivity.

| Target | Cell Line | IC50 (nM) | Significance | Reference |

| Mutant EGFR (15 bp deletion) | PC-9 | 53.0 ± 8.1 | Demonstrates high sensitivity in cells with activating mutations. | [26] |

| Wild-Type EGFR | PC-14 | 47,000 ± 9,100 | Shows significantly lower activity against wild-type EGFR, indicating selectivity. | [26] |

This table illustrates that cancer cell lines with specific EGFR mutations are approximately 1000 times more sensitive to Gefitinib than those with wild-type EGFR, providing a clear rationale for its use in molecularly-defined patient populations.[26]

Experimental Protocols

To fully understand the role and validation of compounds like 4-(Azetidin-3-yl)morpholine dihydrochloride and the resulting API, specific experimental workflows are essential.

Protocol: Synthesis of Gefitinib Intermediate

This protocol provides a generalized workflow for the O-alkylation step incorporating a morpholine-containing side chain, conceptually similar to the use of 4-(Azetidin-3-yl)morpholine.

Objective: To couple the morpholine-containing side chain to the quinazoline core.

Workflow:

Caption: Generalized workflow for the synthesis of Gefitinib.

Step-by-Step Methodology:

-

Preparation: To a reaction flask, add the quinazoline intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol) and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[17]

-

Base Addition: Add a base, such as potassium carbonate (K2CO3), to the suspension with stirring.[17]

-

Side Chain Addition: Slowly add the morpholine-containing alkylating agent (e.g., 4-(3-chloropropyl)morpholine).[17]

-

Reaction: Heat the mixture to approximately 80°C and stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[17]

-

Precipitation: Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.[17]

-

Isolation: Filter the solid product, wash with water and a suitable solvent (e.g., methanol), and dry under vacuum to yield crude Gefitinib.[17]

-

Purification: Further purify the crude product by recrystallization or column chromatography to obtain high-purity Gefitinib.

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol describes a self-validating system to confirm the inhibitory activity of the synthesized Gefitinib on the EGFR kinase. It is adapted from commercially available luminescent kinase assays.[27][28][29]

Objective: To determine the IC50 value of Gefitinib against EGFR kinase.

Principle: The assay measures the amount of ATP consumed during the kinase's phosphorylation of a substrate. The amount of remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Gefitinib in 100% DMSO.

-

Create a serial dilution series of Gefitinib in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[27][28]

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the kinase assay buffer.[27][29]

-

-

Assay Plate Setup:

-

Kinase Reaction Initiation:

-

Signal Generation:

-

Add 5 µL of a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[28]

-

Add 10 µL of a Kinase Detection Reagent to convert the ADP generated back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[28]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the Gefitinib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Conclusion

4-(Azetidin-3-yl)morpholine dihydrochloride is a prime example of a molecule whose significance is defined by its role in the creation of another. While it possesses no inherent pharmacological mechanism of action, its structural features are indispensable for the synthesis and ultimate efficacy of Gefitinib. Its morpholine and azetidine components contribute to the favorable pharmacokinetic properties and precise target engagement of the final drug. Understanding this relationship—from chemical intermediate to a life-saving therapeutic—provides critical insight for professionals in medicinal chemistry and drug development, underscoring the foundational importance of rational molecular design.

References

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. Retrieved January 7, 2026, from [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

-

Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. (2007, May 1). Cancer Research. Retrieved January 7, 2026, from [Link]

-

Identification of the Gefitinib binding pocket in EGFR kinase domain.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 7, 2026, from [Link]

-

Schematic diagram of EGFR signaling pathway[30]. Growth factor binding... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (n.d.). European Respiratory Society. Retrieved January 7, 2026, from [Link]

-

Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC. (2007, February 1). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Jurnal Kimia Valensi. Retrieved January 7, 2026, from [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 7, 2026, from [Link]

-

EGFR(L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]

-

Synthesis Of The Anti-Cancer Agent Gefitinib. (2016, November 11). Globe Thesis. Retrieved January 7, 2026, from [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof. (n.d.). Google Patents.

-

4-(Azetidin-3-yl)morpholine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE | 223381-71-3 [chemicalbook.com]

- 3. 4-(Azetidin-3-yl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ukm.my [ukm.my]

- 15. globethesis.com [globethesis.com]

- 16. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google Patents [patents.google.com]

- 18. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ClinPGx [clinpgx.org]

- 23. researchgate.net [researchgate.net]

- 24. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. promega.com [promega.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Physicochemical properties of azetidinyl-morpholine compounds

An In-Depth Technical Guide to the Physicochemical Properties of Azetidinyl-Morpholine Compounds

Introduction: A Strategic Union in Medicinal Chemistry

In the landscape of modern drug discovery, the selection and optimization of a molecular scaffold are paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The azetidinyl-morpholine scaffold represents a strategic amalgamation of two privileged heterocyclic systems, designed to confer advantageous physicochemical attributes upon a lead compound.

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, frequently employed to enhance aqueous solubility, modulate basicity, and improve metabolic stability.[1][2][3] Its oxygen atom acts as a hydrogen bond acceptor and, through its electron-withdrawing nature, reduces the basicity of the ring nitrogen compared to piperidine, which can decrease susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This often translates to an improved pharmacokinetic profile.[2][6]

The azetidine ring, a strained four-membered heterocycle, introduces a unique three-dimensional exit vector and can significantly influence a molecule's properties. Its inclusion can impact lipophilicity and basicity. For instance, the formation of azaspirocycles has been shown to lower the distribution coefficient (logD), an effect rationalized by an increase in basicity.[7][8] The combination of the established morpholine moiety with the structurally distinct azetidine ring creates a scaffold with a compelling profile for drug development professionals seeking to optimize key absorption, distribution, metabolism, and excretion (ADME) parameters.

This guide provides a detailed exploration of the core physicochemical properties of azetidinyl-morpholine compounds, underpinned by field-proven experimental protocols and expert insights for researchers in drug development.

Section 1: Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's behavior, influencing everything from membrane permeability and plasma protein binding to promiscuity and toxicity. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[9]

Causality & Field Insights: The Azetidinyl-Morpholine Advantage

The azetidinyl-morpholine core is inherently polar. The presence of two nitrogen atoms and one oxygen atom provides significant hydrogen bond accepting capability, driving a preference for the aqueous phase. The computed XLogP3 for the parent 4-(azetidin-3-yl)morpholine is -0.7, indicating its hydrophilic nature.[10] This low lipophilicity is advantageous in modern drug design, where a common goal is to mitigate the risks associated with high LogP (e.g., poor solubility, high metabolic clearance, off-target effects).

The key insight for this scaffold is the interplay between the two rings. The morpholine moiety is a well-established tool for reducing lipophilicity compared to carbocyclic or piperidine analogs.[4] The azetidine ring further contributes to this profile. While adding carbon atoms typically increases lipophilicity, the introduction of a strained, polar azetidine ring can lead to a counterintuitive decrease in LogD, often linked to an increase in the basicity of the azetidine nitrogen, which enhances protonation and aqueous solubility at physiological pH.[7]

Data Presentation: Typical Lipophilicity Values

| Parameter | Description | Typical Value Range | Implication |

| LogP | Partition coefficient of the neutral molecule. | -1.0 to 1.5 | Indicates intrinsic hydrophilicity. |

| LogD at pH 7.4 | Distribution coefficient at physiological pH. | -2.0 to 0.5 | Reflects lipophilicity in the body; low values suggest good aqueous solubility and potentially lower permeability. |

Experimental Protocol: LogD Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.[11]

Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol). The concentration of the compound in each phase is quantified after equilibrium is reached, and the ratio determines the LogD.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mix equal volumes of n-octanol and the PBS buffer in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.

-

-

Sample Preparation:

-

Prepare a stock solution of the azetidinyl-morpholine test compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol).

-

Add a precise volume of the stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4) to achieve a final concentration that is detectable by the chosen analytical method (e.g., 100 µM).

-

-

Partitioning:

-

Add an equal volume of pre-saturated n-octanol to the vial containing the compound in buffer.

-

Seal the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; equilibrium time should be validated).

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

-

Calculation:

-

Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous] )

-

Visualization: Shake-Flask LogD Workflow

Caption: Workflow for LogD determination using the shake-flask method.

Section 2: Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and concentration of a drug available for absorption, making it a cornerstone of oral bioavailability.[12] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and significant challenges in formulation development.

Causality & Field Insights: Designing for Solubility

The azetidinyl-morpholine scaffold is inherently designed to promote aqueous solubility. The morpholine ring's oxygen and nitrogen atoms are potent hydrogen bond acceptors, facilitating favorable interactions with water molecules.[13] This feature is often exploited to overcome solubility liabilities in a lead series.[14] The addition of the azetidine ring, another polar moiety, generally reinforces this hydrophilic character. The basicity of the nitrogen atoms (discussed in Section 3) is also a key driver of solubility; at physiological pH, these amines will be protonated to varying degrees, forming charged species that are significantly more soluble than their neutral counterparts.

In early discovery, a kinetic solubility assay is often employed for high-throughput screening.[15] This measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[16] While not a true thermodynamic value, it provides a rapid and resource-efficient assessment to rank-order compounds and flag potential issues early.

Data Presentation: Solubility Classification

| Solubility Class | Concentration Range (µg/mL) | Implication for Drug Development |

| High | > 100 | Unlikely to be a limiting factor for absorption. |

| Moderate | 10 - 100 | May require formulation strategies for optimal absorption. |

| Low | 1 - 10 | Solubility is a likely challenge; may limit oral bioavailability. |

| Very Low | < 1 | Significant formulation and delivery challenges expected. |

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a common nephelometric (light-scattering) method for determining kinetic solubility.

Principle: A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. The point at which the compound's solubility limit is exceeded, causing precipitation, is detected by an increase in the turbidity of the solution, measured as scattered light by a nephelometer.[15][17]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).

-

-

Plate Setup:

-

In a clear 96-well or 384-well microtiter plate, dispense the assay buffer into the wells.

-

Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.[16]

-

-

Incubation:

-

Seal the plate and shake for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for precipitation to equilibrate.[17]

-

-

Measurement:

-

Place the microtiter plate into a laser-based nephelometer or a plate reader capable of measuring turbidity (light scattering).

-

Measure the amount of scattered light in each well.

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration.

-

The kinetic solubility value is determined as the concentration at which the signal begins to rise sharply above the background noise, indicating the onset of precipitation. This can be calculated using a predefined threshold or by identifying the inflection point of the curve.

-

Visualization: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination workflow.

Section 3: Ionization Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid or base. For drug molecules, it is one of the most influential physicochemical parameters, directly governing the extent of ionization at a given pH.[18] This, in turn, dictates solubility, lipophilicity (LogD), membrane permeability, and the nature of interactions with biological targets.

Causality & Field Insights: Tuning Basicity

The azetidinyl-morpholine scaffold contains two basic nitrogen centers, and their respective pKa values are critical to the molecule's overall profile.

-

Morpholine Nitrogen: The pKa of morpholine itself is approximately 8.5.[19] The presence of the electronegative oxygen atom inductively withdraws electron density, making this nitrogen less basic than that of a comparable piperidine (pKa ~11.2). This attenuated basicity is often desirable, as it can reduce the potential for strong interactions with acidic targets like hERG while still allowing for sufficient protonation at physiological pH to aid solubility.[4]

-

Azetidine Nitrogen: The pKa of an unsubstituted azetidine is around 11.3. The basicity of this nitrogen is higher than that of larger, less-strained rings like pyrrolidine or piperidine. This increased basicity is a key feature that can be modulated by substitution. In the context of the azetidinyl-morpholine scaffold, this more basic center will be more extensively protonated at pH 7.4, significantly contributing to the molecule's aqueous solubility and potentially influencing its LogD.

Understanding these two distinct pKa values is crucial for predicting the molecule's charge state and behavior in different biological compartments.

Data Presentation: Typical pKa Values

| Heterocycle | Approximate pKa | Key Characteristic |

| Morpholine | ~8.5 | Moderately basic due to oxygen's inductive effect. |

| Azetidine | ~11.3 | More basic than larger saturated heterocycles. |

| Azetidinyl-Morpholine | Two pKa values expected | The azetidine nitrogen will be the more basic center. |

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the high-precision potentiometric titration method for pKa determination.[18][20]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[21]

Methodology:

-

System Calibration:

-

Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[21]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if needed for solubility) to a known concentration (e.g., 1-10 mM).[20]

-

Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[21]

-

Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of bases.[20]

-

-

Titration:

-

Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

For a basic compound, titrate by making precise, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[21]

-

Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume; the peak of this plot corresponds to the equivalence point.

-

Visualization: pKa and Ionization State

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

Section 4: Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily located in the liver.[22] A compound that is rapidly metabolized will have a short half-life and low in vivo exposure, limiting its therapeutic efficacy. Assessing metabolic stability early in discovery is essential for selecting compounds with favorable pharmacokinetic profiles.[23]

Causality & Field Insights: The Stability of the Scaffold

The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) family, which are abundant in liver microsomes.[24]

-

Morpholine Ring: The morpholine ring is generally considered more metabolically stable than its piperidine counterpart.[5] The electron-withdrawing effect of the oxygen atom deactivates the adjacent C-H bonds, making them less susceptible to oxidative attack by CYPs.[5] While not inert, common metabolic pathways include N-dealkylation or oxidation at positions beta to the nitrogen.

-

Azetidine Ring: The metabolic fate of the azetidine ring can vary. While the ring itself is relatively stable, substituents on the ring or the nitrogen atom can be sites of metabolism.

For the combined azetidinyl-morpholine scaffold, the most likely sites of metabolic attack would be positions on either ring that are not sterically hindered and are electronically activated. An in vitro assay using human liver microsomes (HLM) is the standard approach to quantify a compound's intrinsic clearance.

Data Presentation: Metabolic Stability Classification

| In Vitro Half-Life (t½) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |

| > 60 min | < 20 | Low Clearance (Stable) |

| 15 - 60 min | 20 - 80 | Moderate Clearance |

| < 15 min | > 80 | High Clearance (Unstable) |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of the necessary cofactor.[25][26]

Principle: The test compound is incubated with liver microsomes (which contain Phase I enzymes like CYPs) and an NADPH-regenerating system (cofactor required for CYP activity). Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is measured by LC-MS/MS.[24][26]

Methodology:

-

Reagent Preparation:

-

Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold 100 mM phosphate buffer (pH 7.4).[25]

-

Test Compound: Prepare a 1 mM stock solution in acetonitrile or DMSO. The final incubation concentration is typically 1 µM.[25]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates NADPH to sustain enzyme activity.[26]

-

-

Incubation:

-

In a 96-well plate, add the diluted microsomes and the test compound to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[5] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[5]

-

-

Sample Processing:

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (protein concentration in mg/mL).[5]

-

Visualization: Microsomal Stability Assay Workflow

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The azetidinyl-morpholine scaffold offers a compelling set of physicochemical properties for drug discovery programs. It provides a robust platform for achieving high aqueous solubility and metabolic stability, primarily driven by the well-characterized morpholine ring. The azetidine moiety introduces a unique structural element that can be used to fine-tune basicity and lipophilicity while providing novel vectors for exploring chemical space. A thorough understanding and experimental determination of the properties outlined in this guide—lipophilicity, solubility, pKa, and metabolic stability—are essential for leveraging the full potential of this scaffold and advancing compounds with a higher probability of clinical success.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Rived, F., et al. (2004). Estimation of uncertainty in pK(a) values determined by potentiometric titration. Analytical and Bioanalytical Chemistry, 379(4), 720-9. Retrieved from [Link]

-

Gans, P., & O'Sullivan, B. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(10), 1345. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143). Retrieved from [Link]

-

Short, K. C., et al. (2010). Practical methods for the measurement of log P for surfactants. Tenside Surfactants Detergents, 47(4), 238-244. Retrieved from [Link]

-

Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 939-944. Retrieved from [Link]

-

Bonavida, B. (Ed.). (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 24(23), 4349. Retrieved from [Link]

-

ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]

-

NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(11), 1582. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 652-690. Retrieved from [Link]

-

ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. Retrieved from [Link]

- CoLab. (n.d.). Morpholine Derivatives in Agrochemical Discovery and Development.

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

-

PubMed Central. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. bioivt.com [bioivt.com]

- 24. mttlab.eu [mttlab.eu]

- 25. mercell.com [mercell.com]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Azetidine Ring in Drug Discovery: A Technical Guide to Stability and Reactivity

Foreword: The Azetidine Enigma - From Strained Curiosity to Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has carved a unique and increasingly important niche.[1][2] Once viewed with caution due to its inherent ring strain, the azetidine is now celebrated for the very properties this strain imparts: a rigid, three-dimensional geometry, improved metabolic stability, and enhanced solubility.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere survey of azetidine-containing compounds. It serves as an in-depth exploration of the core principles governing the stability and reactivity of this fascinating scaffold, providing the foundational knowledge required to harness its full potential in modern drug discovery.

Section 1: The Physicochemical Landscape of the Azetidine Ring

The utility of the azetidine ring in drug design is a direct consequence of its unique structural and electronic properties, which strike a delicate balance between stability for in vivo persistence and controlled reactivity for synthesis.

The Balancing Act: Ring Strain vs. Stability

The reactivity and conformation of azetidines are dominated by a significant ring strain of approximately 25.4 kcal/mol.[3] This value positions the azetidine in a "sweet spot" of stability and reactivity, nestled between the highly reactive and difficult-to-handle aziridines (~27.7 kcal/mol) and the comparatively inert, five-membered pyrrolidines (~5.4 kcal/mol).[3] This intermediate strain energy means the azetidine ring is stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated to undergo specific, strain-releasing reactions under controlled conditions.[3][4] This tunable reactivity is a cornerstone of its synthetic utility.

Table 1: Comparative Ring Strain of Small Saturated Aza-heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | General Stability/Reactivity |

|---|---|---|---|

| Aziridine | 3 | ~27.7 | High reactivity, difficult to handle |

| Azetidine | 4 | ~25.4 | Moderate reactivity, facile handling |

| Pyrrolidine | 5 | ~5.4 | Low reactivity, highly stable |

Data sourced from RSC Publishing.[3]

Conformational Preferences: The Puckered Reality

To alleviate the inherent ring strain, the azetidine ring adopts a non-planar, puckered conformation.[5] This puckering is a critical feature, defining the three-dimensional space occupied by the molecule and influencing how it interacts with biological targets. The conformation can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for an unsubstituted azetidine is approximately 37°.[5] For substituted azetidines, the substituents play a major role in dictating the puckering amplitude and the preferred orientation (pseudo-axial vs. pseudo-equatorial). For bulky substituents, a pseudo-equatorial position is generally favored to minimize steric clashes.[5] This conformational rigidity, compared to more flexible acyclic or larger ring systems, can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a target.[1][6]

Azetidine as a Bioisostere: More Than Just a Small Ring

In medicinal chemistry, azetidines are increasingly employed as bioisosteres for larger, more common saturated heterocycles like piperidines and morpholines.[2] This substitution strategy can be highly effective for fine-tuning a drug candidate's properties. Replacing a bulkier ring with an azetidine often leads to:

-

Reduced Lipophilicity (logP): Improving aqueous solubility and potentially reducing off-target effects.[2]

-

Increased sp³ Character: Enhancing the three-dimensionality of the molecule, which can lead to improved selectivity and escape from "flatland" of aromatic-rich compounds.[1]

-

Improved Metabolic Stability: The azetidine ring can block sites of metabolism or be more resistant to enzymatic degradation compared to other groups.[1][7]

This strategic deployment is evident in several FDA-approved drugs, where the azetidine motif is crucial for the overall pharmacokinetic profile.[1][8]

Section 2: Navigating the Synthetic Maze: Constructing the Azetidine Core

The historical challenge in azetidine chemistry was the difficulty of its synthesis.[9] However, recent decades have witnessed a surge in innovative methodologies that have made functionalized azetidines readily accessible.

Foundational Cyclization Strategies

The most common approach to the azetidine core is through intramolecular cyclization via C-N bond formation.[10] This typically involves a 1,3-difunctionalized propane derivative where an amine nucleophile displaces a leaving group at the 3-position. While reliable, these methods can be limited by the availability of the linear precursors.

Modern Marvels: Advanced Synthetic Methodologies

Recent advances have provided powerful new tools for azetidine synthesis, offering greater efficiency, functional group tolerance, and stereocontrol.[4][10]

-

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination: Developed by Gaunt and co-workers, this method allows for the synthesis of functionalized azetidines from readily available amine precursors.[3] The key step involves a Pd(IV) intermediate that promotes the reductive elimination to form the C-N bond, showing excellent functional group tolerance.[3]

-

Visible-Light-Mediated [2+2] Photocycloaddition: Schindler's laboratory reported an elegant aza-Paterno-Büchi reaction using an Iridium(III) photocatalyst.[3] This method uses visible light to promote the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, providing access to densely functionalized azetidines that would be difficult to obtain otherwise.[3][11]

-

Strain-Release Homologation: Aggarwal and co-workers developed a method using azabicyclo[1.1.0]butanes, which undergo strain-release homologation to form substituted azetidines.[3]

Caption: A generalized workflow for the synthesis of azetidines via Pd(II)-catalyzed C-H amination.[3]

Experimental Protocol: Pd(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

Based on the work of Gaunt et al.[3]

Objective: To synthesize a functionalized azetidine from a suitable N-tosyl amine precursor.

Materials:

-

N-tosyl amine precursor (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

Benziodoxole tosylate (1.2 equiv)

-

AgOAc (2.0 equiv)

-

Anhydrous Toluene (as solvent)

Procedure:

-

To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-tosyl amine precursor, Pd(OAc)₂, benziodoxole tosylate, and AgOAc.

-

Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.

Causality: The palladium catalyst is essential for activating the C-H bond. The benziodoxole tosylate acts as the oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle, while AgOAc serves as an additive that promotes the key reductive elimination step leading to C-N bond formation.[3]

Section 3: The Reactivity Playbook: Taming and Exploiting Ring Strain

The strained nature of the azetidine ring dictates its reactivity. While generally stable, it can undergo ring-opening reactions under specific conditions, a feature that can be either a liability to be engineered out or a synthetic asset to be exploited.

Ring-Opening Reactions: A Double-Edged Sword

3.1.1 Acid-Mediated Ring Opening: Mechanisms and Stability Considerations Azetidines can be susceptible to decomposition under acidic conditions.[12] Protonation of the ring nitrogen increases the ring strain and activates the C-N bonds toward nucleophilic attack. In some cases, a pendant nucleophilic group within the same molecule can lead to an intramolecular ring-opening decomposition.[12][13] This is a critical consideration during drug formulation and for drugs intended for oral administration, where they will encounter the acidic environment of the stomach. The stability is highly dependent on the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen or adjacent carbons can lower the pKa and increase stability by making protonation less favorable.[12]

Caption: Proposed mechanism for the acid-mediated decomposition of an N-substituted azetidine.[12]